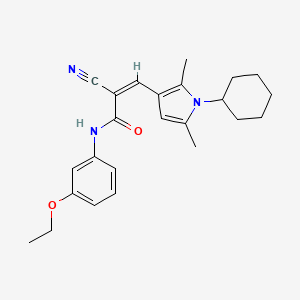
N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide, also known as ML218, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of piperazinecarbothioamide compounds and has been shown to possess unique pharmacological properties.
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide acts by binding to a specific site on the M4 receptor, which leads to an increase in the receptor's sensitivity to acetylcholine. This results in an increase in dopamine release in the brain, which can have a positive effect on cognitive function and motor control. The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide is still being studied, but it is believed to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide has a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can improve cognitive function and motor control. It has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the M4 receptor. Additionally, N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide is its high selectivity for the M4 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide is its relatively low potency, which can make it difficult to achieve the desired pharmacological effects at lower concentrations. Additionally, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide is a complex and time-consuming process, which can make it difficult to produce large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide. One area of interest is the development of more potent and selective M4 receptor modulators, which could have greater therapeutic potential for the treatment of neuropsychiatric disorders. Additionally, further studies are needed to better understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide and its effects on other signaling pathways in the brain. Finally, the anti-inflammatory properties of N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide suggest that it may have potential therapeutic applications in the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to be a potent and selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor, which plays a key role in regulating dopamine release in the brain. This makes N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide a potential candidate for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3N3OS/c1-25-17-5-2-12(19)10-16(17)22-18(26)24-8-6-23(7-9-24)13-3-4-14(20)15(21)11-13/h2-5,10-11H,6-9H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOAKZRMLOKHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-(3,4-dichlorophenyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4762741.png)

amino]benzoyl}amino)benzamide](/img/structure/B4762744.png)
![4-{[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4762751.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide](/img/structure/B4762756.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4762775.png)
![2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4762779.png)
![5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4762787.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B4762799.png)
![3-[(2-ethylbutanoyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B4762827.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4762835.png)
![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4762838.png)
